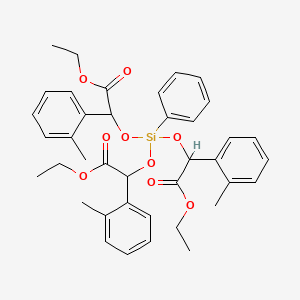
2,2',2''-((Phenylsilylidyne)trioxy)tris(2-(o-tolyl)acetic acid) triethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-tolyl)acetic acid) triethyl ester is a complex organic compound with a unique structure that includes a phenylsilylidyne core and three 2-(o-tolyl)acetic acid groups esterified with triethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-tolyl)acetic acid) triethyl ester typically involves the reaction of phenylsilylidyne with 2-(o-tolyl)acetic acid in the presence of a suitable esterification agent. Commonly used agents include triethyl orthoformate or triethyl orthoacetate under acidic conditions. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds such as phenylsilylidyne and 2-(o-tolyl)acetic acid. These intermediates are then subjected to esterification using triethyl orthoformate or triethyl orthoacetate in large-scale reactors. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-tolyl)acetic acid) triethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The ester groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-tolyl)acetic acid) triethyl ester has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-tolyl)acetic acid) triethyl ester involves its interaction with specific molecular targets and pathways. The phenylsilylidyne core can interact with various enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active compounds that exert biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-chlorophenyl)acetic acid) triethyl ester: Similar structure but with chlorophenyl groups instead of tolyl groups.
2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-methylphenyl)acetic acid) triethyl ester: Similar structure with methylphenyl groups.
Uniqueness
2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-tolyl)acetic acid) triethyl ester is unique due to its specific combination of phenylsilylidyne and 2-(o-tolyl)acetic acid groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
85905-73-3 |
|---|---|
Formule moléculaire |
C39H44O9Si |
Poids moléculaire |
684.8 g/mol |
Nom IUPAC |
ethyl 2-[bis[2-ethoxy-1-(2-methylphenyl)-2-oxoethoxy]-phenylsilyl]oxy-2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C39H44O9Si/c1-7-43-37(40)34(31-24-16-13-19-27(31)4)46-49(30-22-11-10-12-23-30,47-35(38(41)44-8-2)32-25-17-14-20-28(32)5)48-36(39(42)45-9-3)33-26-18-15-21-29(33)6/h10-26,34-36H,7-9H2,1-6H3 |
Clé InChI |
FQASYTRVFLQDEH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=CC=C1C)O[Si](C2=CC=CC=C2)(OC(C3=CC=CC=C3C)C(=O)OCC)OC(C4=CC=CC=C4C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


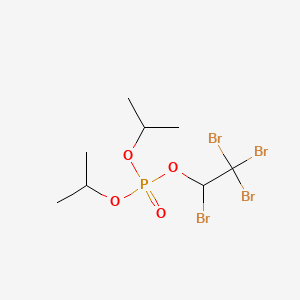
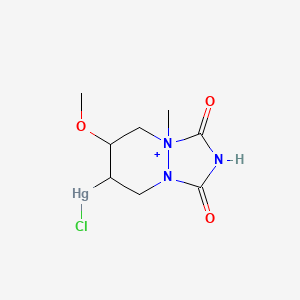
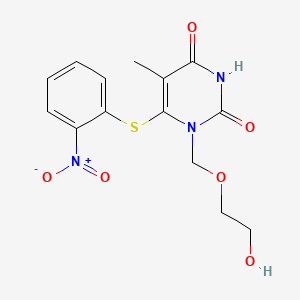

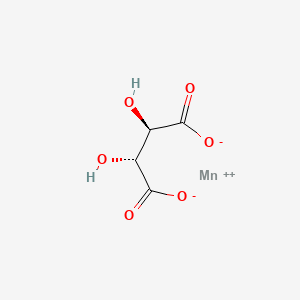

![(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12779959.png)

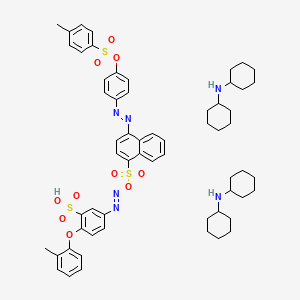
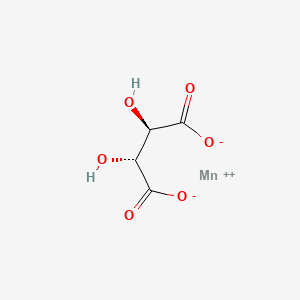

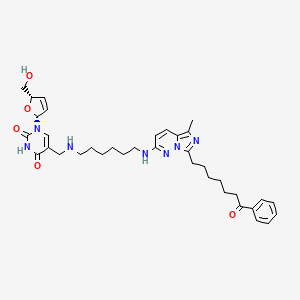
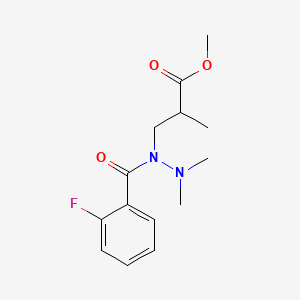
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12780012.png)
